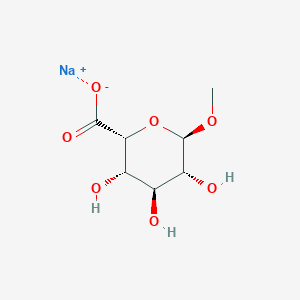

Sal de Sodio del Ácido Metil alfa-L-Idopiranosidurónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, also known as Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, is a useful research compound. Its molecular formula is C7H11NaO7 and its molecular weight is 230.15 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sustrato Fluorogénico en Ensayos

“Sal de Sodio del Ácido Metil alfa-L-Idopiranosidurónico” se utiliza como sustrato fluorogénico en el ensayo de alfa-L-iduronidasa . En estos ensayos, la alfa-L-iduronidasa activa escinde la porción MU del sustrato sintético, lo que da como resultado la liberación de una señal fluorescente .

Detección del Síndrome de Hurler

Este compuesto es útil para la detección del Síndrome de Hurler . El síndrome de Hurler es un trastorno genético raro, y este compuesto puede ayudar en su diagnóstico.

Investigación y Desarrollo

“this compound” se utiliza en varios procesos de investigación y desarrollo . Sus propiedades lo convierten en un compuesto valioso en la investigación científica.

Mecanismo De Acción

Target of Action

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt primarily targets two enzymes: α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the breakdown of certain complex molecules in the body.

Mode of Action

This compound acts as a fluorogenic substrate in assays of α-L-Iduronidase and iduronate-2-sulfatase . It interacts with these enzymes, leading to a reaction that produces fluorescent products, which can be measured to assess the activity of the enzymes .

Result of Action

The interaction of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt with its target enzymes results in the production of fluorescent products . These products can be measured in assays to assess the activity of the enzymes and diagnose conditions like MPS I .

Análisis Bioquímico

Biochemical Properties

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt interacts with various enzymes and proteins. It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .

Cellular Effects

The effects of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt on cells are significant. It influences cell function by interacting with specific enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, leading to changes in gene expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt can be achieved through the oxidation of Methyl alpha-L-Idopyranoside. The oxidation can be carried out using sodium chlorite and acetic acid.", "Starting Materials": [ "Methyl alpha-L-Idopyranoside", "Sodium chlorite", "Acetic acid" ], "Reaction": [ "Methyl alpha-L-Idopyranoside is dissolved in acetic acid.", "Sodium chlorite is added to the solution.", "The reaction mixture is stirred and heated at a temperature of 70-80°C for several hours.", "The reaction is monitored using TLC until completion.", "The mixture is cooled and the product is isolated by precipitation with ethanol.", "The product is purified using ion exchange chromatography to obtain the final product, Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt." ] } | |

Número CAS |

134355-31-0 |

Fórmula molecular |

C7H11NaO7 |

Peso molecular |

230.15 g/mol |

Nombre IUPAC |

sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1 |

Clave InChI |

MSQCUKVSFZTPPA-UBJVTWLZSA-M |

SMILES isomérico |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+] |

SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

SMILES canónico |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Sinónimos |

1-O-Methyl-α-L-iduronate Monosodium Salt; Methyl-α-L-iduronic Acid Sodium Salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)